N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9904664
InChI: InChI=1S/C15H14N4O2S/c1-9-10(2)22-15(17-9)18-13(20)7-19-8-16-12-6-4-3-5-11(12)14(19)21/h3-6,8H,7H2,1-2H3,(H,17,18,20)
SMILES: CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC9904664

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C15H14N4O2S
Molecular Weight 314.4 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C15H14N4O2S/c1-9-10(2)22-15(17-9)18-13(20)7-19-8-16-12-6-4-3-5-11(12)14(19)21/h3-6,8H,7H2,1-2H3,(H,17,18,20)
Standard InChI Key SHDORBWUFGTHND-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C
Canonical SMILES CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s structure combines two pharmacologically significant heterocycles:

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, substituted with methyl groups at positions 4 and 5.

  • Quinazolinone moiety: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions .
    The acetamide bridge (-NH-C(=O)-CH2_2-) links the thiazole’s nitrogen to the quinazolinone’s nitrogen at position 3, creating a planar conformation that enhances binding to biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Molecular FormulaC15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight314.4 g/mol
SMILESCC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C
InChIKeySHDORBWUFGTHND-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiazole Formation: Cyclocondensation of thiourea with α-halo ketones (e.g., 4,5-dimethyl-2-bromoacetophenone) under acidic conditions.

  • Quinazolinone Preparation: Cyclization of anthranilic acid derivatives with formamide or urea at elevated temperatures.

  • Acetamide Coupling: Reaction of the thiazole amine with chloroacetyl chloride, followed by nucleophilic substitution with the quinazolinone nitrogen.

Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalytic use of triethylamine to facilitate amide bond formation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole cyclizationThiourea, H2_2SO4_4, 100°C65–70
Quinazolinone synthesisAnthranilic acid, formamide, 120°C75–80
Acetamide couplingChloroacetyl chloride, Et3_3N, DMF60–65

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Thiazole Substituents: Methyl groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability.

  • Quinazolinone Ketone: The 4-oxo group facilitates hydrogen bonding with catalytic residues in target enzymes .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s dual heterocyclic system aligns with scaffolds used in kinase inhibitors (e.g., gefitinib). Computational docking studies predict strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to EGFR’s active site .

Antibiotic Adjuvants

Thiazole-containing compounds potentiate β-lactam antibiotics against resistant strains (e.g., MRSA) by inhibiting efflux pumps.

Future Directions and Challenges

Research Priorities

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic clearance in preclinical models.

  • Target Validation: Identify primary biological targets using CRISPR-Cas9 screens or proteomic profiling.

  • Derivatization: Explore deuteration (as in US9540340B2 ) to enhance metabolic stability.

Limitations

  • Synthetic Complexity: Low yields in final coupling step necessitate improved catalysts.

  • Off-Target Effects: Potential cross-reactivity with homologous kinases requires selectivity optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator